4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
These compounds have been associated with multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .
Mode of Action
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines interact with their targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that 2-oxo-1,2,3,4-tetrahydropyrimidines can influence various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the therapeutic and pharmacological activities associated with 2-oxo-1,2,3,4-tetrahydropyrimidines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing the course of these reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide at different dosages in animal models have not been studied .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as the employment of eco-friendly catalysts and solvents, is also gaining traction to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound's potential in treating various diseases, including cancer and infectious diseases, is being explored in preclinical studies.
Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds are structurally similar and share some biological activities.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trichlorobenzene-1-sulfonamide: Another sulfonamide derivative with potential biological applications.
Uniqueness: 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
4-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound belonging to the class of sulfonamides and tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer activities. This article aims to detail the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : Approximately 302.38 g/mol
The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is pivotal for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:
- Case Study : A study on novel tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Compounds similar to 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide showed IC50 values ranging from 2.5 to 12.5 µg/mL in comparison to Doxorubicin (IC50 = 37.5 µg/mL), indicating higher potency in some derivatives .
Compound | IC50 (µg/mL) | Comparison with Doxorubicin |
---|---|---|
Compound A | 2.5 | More potent |
Compound B | 10 | Less potent |
Doxorubicin | 37.5 | Reference |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. A related study evaluated the COX-2 inhibitory activity of various sulfonamide derivatives:
- Findings : The compound exhibited a COX-2 inhibition percentage of approximately 47.1% at a concentration of 20 µM, which is lower than that of celecoxib (80.1% at 1 µM) but still significant compared to other derivatives .
The mechanism by which 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene sulfonamide exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Proliferation Modulation : It interacts with cellular receptors or enzymes that regulate cell growth and apoptosis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the clinical viability of this compound:
Parameter | Value |
---|---|
LogP | 3.6378 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 38.493 Ų |
These parameters suggest favorable absorption and distribution characteristics for potential therapeutic use .
Properties
IUPAC Name |
4-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-12-3-7-15(8-4-12)23(21,22)19-14-6-9-16-13(11-14)5-10-17(20)18-16/h3-4,6-9,11,19H,2,5,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGWNWYJCMHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.